Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide
Overview
Description
Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide is a complex organic compound that features a pyrimidine ring substituted with methoxy and methyl groups, and a sulfonylazanide moiety attached to a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-amino-4-methoxy-6-methylpyrimidine with suitable reagents.
Introduction of the Sulfonylazanide Group: The sulfonylazanide group is introduced through a sulfonation reaction, where the pyrimidine derivative is treated with sulfonyl chloride in the presence of a base.
Potassium Ion Incorporation: The final step involves the incorporation of the potassium ion, which is achieved by reacting the sulfonylazanide derivative with a potassium salt under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features.
4-Methoxy-6-methylpyrimidin-2-ylmethanamine: Another pyrimidine compound with a methoxy and methyl substitution.
Uniqueness
Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide is unique due to the presence of the sulfonylazanide group and the potassium ion, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N3O3S.K/c1-9-4-6-11(7-5-9)20(17,18)16-13-14-10(2)8-12(15-13)19-3;/h4-8H,1-3H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQDAZUTFFPTEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C2=NC(=CC(=N2)OC)C.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14KN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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